2,5-Diaminobenzene-1,4-diol dihydrochloride
Overview
Description
2,5-Diaminobenzene-1,4-diol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2. It is a derivative of hydroquinone, featuring two amino groups and two hydroxyl groups on a benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is an organic synthesis intermediate and can be used in laboratory research and chemical pharmaceutical synthesis processes .
Biochemical Pathways
It is known that this compound can be used to prepare polybenzoxazole, which can be spun into fibers with high tensile strength and good thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminobenzene-1,4-diol dihydrochloride typically involves the reduction of 2,5-dinitrobenzene-1,4-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Quinones.
Reduction: Various reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2,5-Diaminobenzene-1,4-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Diaminobenzene-1,4-dithiol dihydrochloride: Similar structure but with thiol groups instead of hydroxyl groups.
2,5-Diaminophenol dihydrochloride: Lacks one hydroxyl group compared to 2,5-Diaminobenzene-1,4-diol dihydrochloride.
2,5-Diaminobenzene-1,4-diol: The base compound without the dihydrochloride form.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-diol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKAWPWTYPHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583551 | |
Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24171-03-7 | |
Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diaminohydroquinone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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